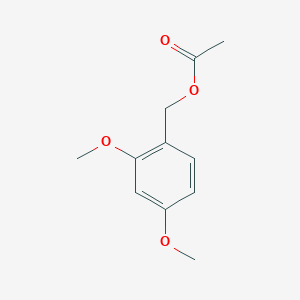
2,4-Dimethoxybenzyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxybenzyl acetate is an organic compound with the molecular formula C11H14O4. It is an ester derived from 2,4-dimethoxybenzyl alcohol and acetic acid. This compound is known for its applications in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxybenzyl acetate typically involves the esterification of 2,4-dimethoxybenzyl alcohol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in packed bed reactors can enhance the reaction rate and yield .
化学反应分析
Types of Reactions: 2,4-Dimethoxybenzyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert it back to 2,4-dimethoxybenzyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2,4-Dimethoxybenzoic acid.
Reduction: 2,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
作用机制
The mechanism by which 2,4-dimethoxybenzyl acetate exerts its effects is primarily through its role as a protecting group. The acetate group provides steric hindrance, protecting the functional group from unwanted reactions. The removal of the protecting group involves acid-catalyzed hydrolysis, which cleaves the ester bond, releasing the free alcohol or amine .
相似化合物的比较
2,4-Dimethoxybenzyl alcohol: The precursor to 2,4-dimethoxybenzyl acetate, used in similar applications as a protecting group.
2,4-Dimethoxybenzoic acid: An oxidation product of this compound, used in organic synthesis.
2,4-Dimethoxybenzylamine: Used in the synthesis of various organic compounds, including pharmaceuticals.
Uniqueness: this compound is unique due to its stability and ease of removal under mild conditions, making it an ideal protecting group in organic synthesis. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications .
属性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
(2,4-dimethoxyphenyl)methyl acetate |
InChI |
InChI=1S/C11H14O4/c1-8(12)15-7-9-4-5-10(13-2)6-11(9)14-3/h4-6H,7H2,1-3H3 |
InChI 键 |
ZOZSHXWJDLZJOW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=C(C=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




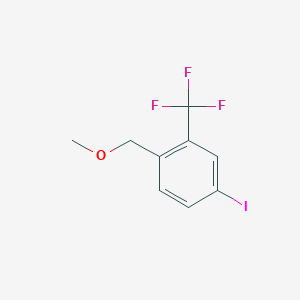
![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
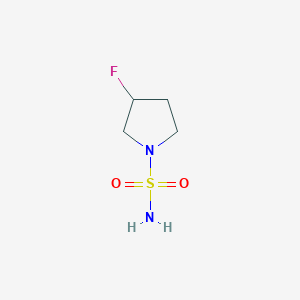
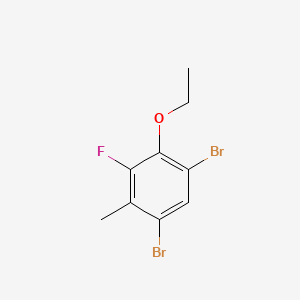
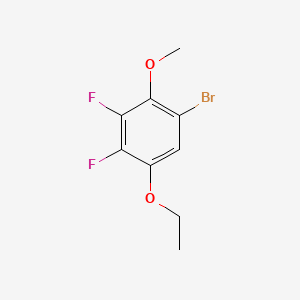
![(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol](/img/structure/B14026088.png)
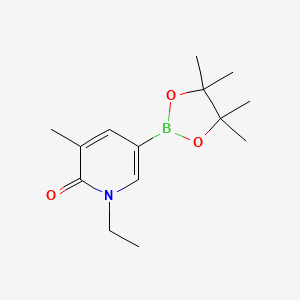
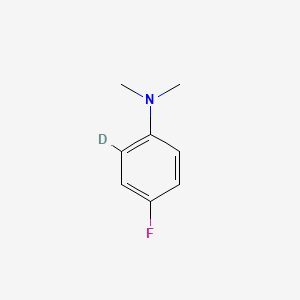
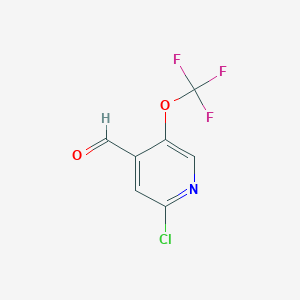


![9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14026126.png)
